Structural Confirmation of DNA Gyrase Target Engagement via X-Ray Co-Crystallography (PDB 5NPP)
The target compound (identified as chemical component 94K) has been experimentally resolved in complex with S. aureus DNA gyrase at 2.22 Å resolution (PDB 5NPP), providing atomic-level evidence of its binding mode to the ATP-binding site of the GyrB subunit [1]. In contrast, Azoramide (CAS 932986-18-0) has no reported co-crystal structure with any target, and its mechanism is defined functionally as a UPR modulator without direct structural target engagement data . This represents a fundamental differentiation in both target class (bacterial topoisomerase vs. ER stress pathway) and evidence quality (direct structural confirmation vs. phenotypic observation).
| Evidence Dimension | Target engagement validation method |
|---|---|
| Target Compound Data | X-ray co-crystal structure with S. aureus DNA gyrase at 2.22 Å (PDB 5NPP, ligand 94K) |
| Comparator Or Baseline | Azoramide (CAS 932986-18-0): No co-crystal structure reported; mechanism inferred from functional assays (UPR modulation) |
| Quantified Difference | Target compound has experimentally resolved binding pose; Azoramide lacks any direct structural target engagement data |
| Conditions | S. aureus DNA gyrase GyrB subunit co-crystallized with thiophene inhibitor and ligand 94K; X-ray diffraction method |
Why This Matters
For antibacterial discovery programs, the availability of a pre-resolved co-crystal structure dramatically accelerates structure-based drug design and resistance profiling compared to compounds lacking structural data.
- [1] PDB 5NPP. Thiophene2 and GSK945237 with S. aureus DNA Gyrase and DNA. X-ray diffraction, 2.22 Å. Ligand 94K: C20H19ClN2OS. Deposited 2017-04-18, Released 2017-07-12. View Source
